molecular formula C20H18N2O4 B15003653 N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide

N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide

Cat. No.: B15003653
M. Wt: 350.4 g/mol
InChI Key: JEEFQEVCHCSCKM-UHFFFAOYSA-N
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Description

N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide is a synthetic organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by its complex molecular structure, which includes an allyl group, a nitro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Mechanism of Action

The mechanism of action of N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide involves its interaction with molecular targets such as microtubules. The compound is believed to inhibit microtubule polymerization, disrupting the dynamics of microtubules and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule inhibitors, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-methyl-N-(2-nitro-10-prop-2-enylbenzo[b][1]benzoxepin-4-yl)acetamide

InChI

InChI=1S/C20H18N2O4/c1-4-6-14-7-5-8-15-9-10-17-18(21(3)13(2)23)11-16(22(24)25)12-19(17)26-20(14)15/h4-5,7-12H,1,6H2,2-3H3

InChI Key

JEEFQEVCHCSCKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C2C=CC3=C(C(=CC=C3)CC=C)OC2=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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